1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as DIF-3, is a naturally occurring small molecule found in the social amoeba Dictyostelium discoideum. It belongs to a class of signaling molecules called differentiation-inducing factors (DIFs) [source: National Center for Biotechnology Information, PubChem ]. DIFs play a crucial role in the development of Dictyostelium by triggering the transition from individual, amoeboid cells to multicellular structures called fruiting bodies [source: EMBL-EBI, ChEBI ].
Recent research suggests that DIF-3 may possess anti-tumor properties. Studies have shown that DIF-3 can inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells [source: National Institutes of Health (.gov), PubMed Central ]. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cell cycle progression and the induction of apoptosis (programmed cell death) [source: National Institutes of Health (.gov), PubMed Central ].
DIF-3 has also been shown to exhibit plant growth regulatory activity. Studies have demonstrated that DIF-3 can promote root growth and development in Arabidopsis thaliana seedlings [source: National Institutes of Health (.gov), PubMed Central ]. This suggests that DIF-3 may have potential applications in agriculture as a plant growth regulator.
DIF-3, or 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound features a five-membered ring containing two nitrogen atoms, contributing to its reactivity and biological activity. The presence of the carboxylic acid functional group enhances its solubility in polar solvents and allows for further chemical modifications.
DIF-3 has demonstrated various biological activities, including:
DIF-3 can be synthesized using several methods:
DIF-3 has diverse applications across several fields:
Studies investigating the interactions of DIF-3 with various biological targets have revealed:
Several compounds share structural similarities with DIF-3. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methylpyrrole | Five-membered ring with one nitrogen | Less complex than DIF-3 |
4-Methylpyridine | Six-membered ring with one nitrogen | More stable but less reactive |
2,4-Dimethylpyridine | Six-membered ring with two methyl groups | Exhibits different biological activities |
Furan | Five-membered ring with one oxygen | Lacks nitrogen; different reactivity |
Indole | Six-membered ring fused to a five-membered ring | Higher stability; distinct biological roles |
DIF-3 is unique due to its specific arrangement of functional groups and its dual nitrogen atoms, which contribute to its reactivity and biological profile.
Differentiation-inducing factor-3, chemically designated as 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, represents a critical polyketide-derived signaling molecule in Dictyostelium discoideum [1]. The biosynthesis of DIF-3 occurs through a sophisticated polyketide synthase-mediated pathway that involves novel hybrid enzymatic machinery [2] [3].
The primary biosynthetic route to DIF-3 involves the production of phlorocaprophenone as an intermediate scaffold, which serves as the precursor for both DIF-1 and DIF-3 formation [2]. This process is catalyzed by specialized type III polyketide synthase domains that operate through an iterative mechanism involving three successive acetyl extensions of a hexanoyl coenzyme A starter molecule [3].
The polyketide backbone formation proceeds through a chalcone synthase-like intramolecular cyclization reaction, specifically a C6-to-C1 Claisen condensation [2] [3]. This cyclization step is crucial for establishing the characteristic acylphloroglucinol structure that defines the DIF family of compounds. High-performance liquid chromatography-mass spectrometry-mass spectrometry analyses have unambiguously confirmed that hexanoyl-primed type III polyketide synthase domains catalyze the complete assembly of the DIF-1 skeleton through this mechanism [2].
The biosynthetic process demonstrates remarkable specificity, with the type III polyketide synthase domains showing distinct preferences for medium-length acyl starters [2]. In vitro assays have revealed that these enzymes efficiently synthesize the target acylphloroglucinol scaffold when primed with appropriate starter molecules, establishing the foundation for subsequent modifications that lead to DIF-3 formation [3].
The steely proteins represent a unique class of biosynthetic enzymes that are central to DIF-3 production in Dictyostelium discoideum [2] [3]. These proteins are characterized as hybrid type I fatty acid synthase-type III polyketide synthase fusion enzymes, comprising approximately 3,000 amino acid residues with six catalytic domains homologous to metazoan type I fatty acid synthases [2].
Two distinct steely proteins, designated Steely1 and Steely2, have been identified and functionally characterized [2] [3]. Steely2, encoded by the stlB gene, is specifically responsible for the biosynthesis of the acylphloroglucinol scaffold that forms the backbone of both DIF-1 and DIF-3 [2]. In contrast, Steely1, encoded by the stlA gene, produces 4-methyl-5-pentylbenzene-1,3-diol and is primarily involved in spore maturation processes [4] [5].
The unique domain architecture of steely proteins facilitates efficient biosynthesis through direct covalent transfer of fatty acyl products from the N-terminal catalytic domains to the C-terminal type III polyketide synthase active sites [2] [3]. This arrangement eliminates the need for a thioesterase domain to release acyl thioester products as free acids and bypasses the subsequent requirement for a coenzyme A ligase to activate the free carboxylate moiety [2].
Genetic disruption studies have provided definitive evidence for the essential role of Steely2 in DIF-3 biosynthesis [2]. Knockout mutants of the stlB gene completely fail to accumulate detectable DIF-1 at any stage of development, while rescue experiments with exogenous phlorocaprophenone restore normal DIF production [2]. These findings confirm that Steely2-mediated catalysis is indispensable for the initial steps of DIF biosynthesis in vivo.
Steely Protein Characteristics | Steely1 (StlA) | Steely2 (StlB) |
---|---|---|
Primary Function | MPBD production for spore maturation | PCP backbone synthesis for DIF compounds |
Gene Expression Pattern | Pre-aggregation peak, late culmination peak | Coordinate with dmtA gene expression |
Product Specificity | 4-methyl-5-pentylbenzene-1,3-diol | Phlorocaprophenone scaffold |
Knockout Phenotype | Defective spore maturation | Complete loss of DIF-1/DIF-3 production |
Developmental Timing | Early and late stages | Mid to late developmental stages |
DIF-3 occupies a pivotal position in the metabolic pathway of DIF-1 as the first metabolite produced during DIF-1 breakdown in Dictyostelium discoideum [1] [6]. This relationship was definitively established through comprehensive metabolic studies that traced the sequential degradation of DIF-1 through multiple intermediate compounds [6].
The conversion of DIF-1 to DIF-3 represents the initial step in a dedicated metabolic pathway that involves up to twelve distinct metabolites [6]. This transformation occurs through a monodechlorination reaction that removes one chlorine atom from the phenolic ring of DIF-1, producing DIF-3 as the immediate product [6] [7]. The identification of DIF-3 as the first degradation product was confirmed through mass spectrometry and nuclear magnetic resonance analyses of metabolic intermediates [6].
The metabolic relationship between DIF-1 and DIF-3 demonstrates the existence of a sophisticated regulatory system for controlling DIF signaling in Dictyostelium [6]. The sequential nature of this degradation pathway allows for precise temporal control of signaling molecule concentrations during development, with DIF-3 serving as both a metabolic intermediate and a bioactive compound with distinct physiological functions [1].
Structural analysis of the degradation pathway reveals that DIF-3 retains the core acylphloroglucinol scaffold while exhibiting reduced chlorination compared to DIF-1 [6]. This structural modification alters the biological activity profile of the molecule while maintaining its fundamental signaling capacity [1].
The enzymatic conversion of DIF-1 to DIF-3 is catalyzed by a specialized dechlorinase enzyme with unique biochemical properties [7]. DIF-1 3(5)-dechlorinase is present in the high-speed supernatant of cell lysates and demonstrates absolute dependence on glutathione as a cofactor at physiological concentrations [7].
Kinetic measurements have established that DIF-1 3(5)-dechlorinase exhibits a Michaelis constant (Km) for DIF-1 of approximately 70 nanomolar, indicating high substrate affinity [7]. The enzyme activity shows specific inhibition by related compounds, with DIF-2 exhibiting an inhibitor concentration of 1 micromolar and DIF-3 showing an inhibitor concentration of 5 micromolar [7]. These inhibition patterns suggest that the enzyme can recognize and process multiple DIF family members as substrates.
The subsequent metabolism of DIF-3 involves a series of oxidative modifications catalyzed by DIF-3 hydroxylase, an enzyme with characteristics typical of cytochrome P-450 systems [6]. This enzyme is membrane-bound and requires nicotinamide adenine dinucleotide phosphate as a co-substrate along with molecular oxygen [6]. The hydroxylase catalyzes the first side-chain oxidation of DIF-3, producing DM2 through hydroxylation at the omega-2 position of the hexyl side chain [6].
The enzymatic conversion mechanism demonstrates remarkable specificity, with DIF-3 hydroxylase showing many properties consistent with cytochrome P-450 function, including membrane localization and sensitivity to ketoconazole inhibition [6]. Differential centrifugation studies have revealed that the hydroxylase activity is highly enriched in the 78,000g pellet fraction, confirming its microsomal location [6].
Enzymatic Conversion Parameters | DIF-1 3(5)-dechlorinase | DIF-3 hydroxylase |
---|---|---|
Substrate | DIF-1 | DIF-3 |
Product | DIF-3 (DM1) | DM2 (hydroxylated DIF-3) |
Km Value | ~70 nM | Not determined |
Cofactor Requirement | Glutathione (physiological concentrations) | NADPH, molecular oxygen |
Cellular Location | Cytosolic (high-speed supernatant) | Microsomal (membrane-bound) |
Inhibitors | Aurothioglucose (IC50 = 100 nM), DIF-2 (IC50 = 1 μM) | Ketoconazole |
Enzyme Class | Novel dechlorinase | Cytochrome P-450 |
The regulation of DIF-3 production in Dictyostelium discoideum involves complex temporal and spatial control mechanisms that coordinate with developmental progression [2] [5]. Gene expression studies have revealed distinct regulatory patterns for the steely proteins responsible for DIF-3 biosynthesis, with each showing characteristic developmental timing [2] [5].
The stlA gene, encoding Steely1, exhibits a biphasic expression pattern with peak activity during the pre-aggregation stage followed by a secondary peak during late culmination [5]. This expression profile correlates with the dual functions of Steely1 in both early developmental signaling and late-stage spore maturation processes [5]. In contrast, the stlB gene, encoding Steely2, shows coordinate expression with the dmtA gene, which encodes the O-methyltransferase responsible for the terminal step in DIF-1 biosynthesis [2].
The temporal coordination of stlB expression with other DIF biosynthetic genes occurs precisely when DIF-1 itself is detected during development, indicating tight regulatory control of the entire biosynthetic pathway [2]. This coordinated expression ensures that the enzymatic machinery for DIF-3 and DIF-1 production is available at the appropriate developmental stages when these signaling molecules are required [2].
Developmental regulation extends beyond simple gene expression to include post-transcriptional and enzymatic activity controls [7]. DIF-1 3(5)-dechlorinase activity, which produces DIF-3 from DIF-1, shows developmental regulation with essentially no activity in growing cells [7]. The enzyme activity increases significantly at the end of aggregation, reaching a first peak at the first finger stage with further elevation at culmination [7].
The biological activity of differentiation-inducing factor-3 (DIF-3) is fundamentally determined by its core structural features. DIF-3, chemically named 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, exhibits a molecular formula of C₁₃H₁₇ClO₄ and molecular weight of 272.72 g/mol [1] [2]. The compound belongs to the chlorinated alkylphenone family and represents a crucial signaling molecule originally identified in the cellular slime mold Dictyostelium discoideum [3] [4].
The phenolic ring system constitutes the fundamental structural determinant for DIF-3's biological activity. The specific substitution pattern on the benzene ring is critical, with hydroxyl groups at positions 2 and 6 providing essential phenolic functionality required for cellular interactions [5] [6]. These hydroxyl substituents enable hydrogen bonding interactions with target proteins and contribute to the compound's ability to modulate cellular processes.
The chlorine substitution at position 3 represents another essential structural determinant. This halogen substitution distinguishes DIF-3 from its dichloro analog DIF-1 and is fundamental to its unique biological profile [4] [5]. The monochlorination pattern directly influences the compound's interaction with cellular targets, particularly affecting its ability to inhibit proliferation in mammalian tumor cells [7] [8].
The methoxy group at position 4 provides critical electronic and steric effects that modulate biological activity [9] [1]. This alkoxy substitution influences the compound's lipophilicity and membrane permeability, thereby affecting its cellular uptake and distribution [10] [11]. Studies have demonstrated that modifications to this methoxy group, such as the extension to butoxy in Hex-DIF-3, can maintain biological activity while introducing additional pharmacological properties [4] [12].
The hexyl chain at the acyl position represents the optimal alkyl chain length for biological activity [4] [12]. This six-carbon aliphatic chain provides the appropriate balance between hydrophobic interactions and cellular accessibility. Extensions of this chain, as observed in DIF-3(+3) with an octyl group, can enhance anti-proliferative potency, suggesting that longer alkyl chains may improve target binding affinity [12] [13].
DIF-3(+1) derivatives represent the most potent class of differentiation-inducing factor analogs in terms of biological activity. Research has demonstrated that DIF-3(+1) exhibits the highest inhibitory activity against p21-activated kinase 1 (PAK1), achieving 78% inhibition compared to 63% for DIF-3 and 44% for DIF-1 [14]. This enhanced potency positions DIF-3(+1) as the most effective PAK1 inhibitor within the DIF family.
The mechanism of action for DIF-3(+1) involves direct inhibition of PAK1 kinase activity both in cellular systems and in vitro assays [14]. This compound demonstrates ligand-independent inhibition, effectively suppressing PAK1 activity in response to prolactin, estrogen, epidermal growth factor, and heregulin [14]. The direct nature of this inhibition suggests that DIF-3(+1) interacts directly with the PAK1 protein structure rather than interfering with upstream signaling pathways.
DIF-3(+1) exhibits superior cyclin D1 promoter inhibition compared to parent DIF-3, significantly reducing cyclin D1 promoter activity in response to multiple growth factors [14]. This enhanced inhibition correlates with improved anti-proliferative effects in breast cancer cell lines, including MCF-7 and T47D cells stably overexpressing PAK1 [14]. The compound's ability to simultaneously target PAK1 and cyclin D1 pathways represents a significant advancement in DIF-derived therapeutics.
DIF-3(3M) derivatives demonstrate significant biological activity with particular emphasis on metabolic regulation. These derivatives have been shown to exhibit enhanced glucose uptake promotion compared to standard DIF-3, with DIF-1(3M) promoting glucose consumption both in vitro in mammalian cells and in vivo in diabetic rats [15]. The 3M modification appears to enhance the compound's ability to function as a mitochondrial uncoupler, promoting oxygen consumption in isolated liver mitochondria at concentrations of 2-20 μM [15].
The mechanism underlying DIF-3(3M) activity involves activation of AMP-activated protein kinase (AMPK), leading to enhanced glucose metabolism [15]. This pathway represents a distinct biological activity profile compared to other DIF derivatives, suggesting potential applications in metabolic disorders and diabetes management [15]. The ability to promote glucose consumption while maintaining anti-proliferative properties makes DIF-3(3M) derivatives particularly valuable for therapeutic development.
DIF-3(3M) compounds also demonstrate potent PAK1 inhibition, achieving 78% inhibition comparable to DIF-3(+1) [14]. This dual activity profile, combining metabolic enhancement with kinase inhibition, provides a unique therapeutic window for treating conditions involving both metabolic dysfunction and aberrant cell proliferation.
BODIPY-DIF-3 fluorescent derivatives provide crucial insights into structure-activity relationships through their differential biological activities. Two primary BODIPY conjugates have been extensively studied: BODIPY-DIF-3G (green fluorescent) and BODIPY-DIF-3R (red/orange fluorescent) [10] [11].
BODIPY-DIF-3G maintains significant biological activity, demonstrating anti-proliferative effects and mitochondrial uncoupling activity similar to native DIF-3 [10] [11]. This compound effectively suppresses HeLa cell proliferation and induces mitochondrial swelling, indicating preservation of the core biological mechanisms [10]. In isolated mitochondria, BODIPY-DIF-3G increases oxygen consumption in a dose-dependent manner at concentrations of 20-100 μM, confirming its mitochondrial uncoupling activity [10].
BODIPY-DIF-3R, in contrast, exhibits complete loss of biological activity despite maintaining cellular localization to mitochondria [10] [11]. This compound fails to suppress cell proliferation, does not induce mitochondrial morphological changes, and shows no effect on mitochondrial oxygen consumption [10]. The retention of mitochondrial localization without functional activity provides critical evidence that mere cellular uptake and subcellular localization are insufficient for biological activity.
The differential activity between BODIPY-DIF-3G and BODIPY-DIF-3R demonstrates that specific structural modifications during fluorescent conjugation can completely abolish biological function [10] [11]. This finding emphasizes the importance of precise chemical modifications in maintaining the structural determinants required for biological activity.
Several molecular modifications have been identified that significantly enhance the biological potency of DIF-3 derivatives. These modifications target specific structural features while maintaining the core pharmacophore responsible for biological activity.
Alkyl chain extension represents a primary strategy for potency enhancement. DIF-3(+3), featuring an octyl chain instead of the standard hexyl group, demonstrates enhanced anti-proliferative activity in tumor cell cultures [4] [12]. This modification suggests that longer alkyl chains may improve hydrophobic interactions with target proteins or enhance membrane permeability, leading to increased biological potency [12] [13].
Alkoxy group modifications provide another avenue for potency enhancement. Hex-DIF-3, incorporating a butoxy group in place of the standard methoxy substituent, maintains strong anti-proliferative effects while introducing immunosuppressive properties [4] [12]. This compound significantly suppresses mitogen-induced interleukin-2 production in Jurkat T cells at 5 μM concentrations, indicating dual therapeutic potential [12] [13].
Strategic fluorescent conjugation can maintain or enhance biological activity when properly designed. BODIPY-DIF-3G demonstrates that appropriate fluorescent labeling can preserve mitochondrial uncoupling activity while enabling cellular imaging studies [10]. The success of BODIPY-DIF-3G compared to the inactive BODIPY-DIF-3R emphasizes that the specific chemistry and positioning of fluorescent groups critically determines whether biological activity is retained [10] [11].
Substitution pattern optimization on the phenolic ring system offers potential for enhanced potency. Research indicates that the specific positioning of chloro and hydroxyl substituents fundamentally determines biological activity [5] [6]. The monochlorination pattern in DIF-3 provides superior anti-proliferative activity compared to the dichlorinated DIF-1 in several cell lines, suggesting that reducing halogenation can enhance selectivity and potency [3] [7].
Molecular hybridization strategies combining DIF-3 pharmacophores with other bioactive moieties represent emerging approaches for potency enhancement. The development of derivatives that simultaneously target multiple cellular pathways, such as PAK1 inhibition and metabolic regulation, provides enhanced therapeutic potential compared to single-target approaches [14] [15].